Ethyl 5-bromo-4-methylthiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-4(2)5(8)12-6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOVAAILXOXJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731569 | |
| Record name | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79247-80-6 | |
| Record name | Ethyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-methylthiazole-2-carboxylate can be synthesized through several methods. One common method involves the bromination of 4-methylthiazole-2-carboxylic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced thiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-bromo-4-methylthiazole-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases. Its unique structure allows for modifications that enhance biological activity.
Case Study: Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the thiazole ring have led to compounds effective against resistant strains of bacteria, demonstrating its potential in drug development .
Agricultural Chemistry
This compound plays a crucial role in formulating agrochemicals, including fungicides and herbicides. The thiazole ring enhances its efficacy against specific pests while minimizing harm to beneficial organisms.
Data Table: Agrochemical Applications
| Application Type | Compound Type | Target Organism | Efficacy |
|---|---|---|---|
| Fungicide | This compound | Fungal pathogens | High |
| Herbicide | Various formulations | Broadleaf weeds | Moderate |
Material Science
In material science, this compound is used in the development of specialty polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in protective coatings.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, leading to more robust materials for industrial applications .
Biochemical Research
Researchers utilize this compound in studies focused on enzyme inhibition and receptor binding. Its interactions with various biological targets provide insights into metabolic pathways and potential therapeutic targets.
Mechanism of Action
The thiazole ring interacts with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, compounds containing thiazole rings have been shown to bind to DNA and proteins, affecting cellular processes such as replication and transcription .
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-methylthiazole-2-carboxylate is largely dependent on its interactions with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, compounds containing thiazole rings have been shown to bind to DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The positional arrangement of substituents on the thiazole ring significantly impacts electronic properties, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Similarity scores derived from structural and functional group comparisons in literature .
Key Observations:
Positional Isomerism : Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0) is a positional isomer of the target compound. The bromine and ester groups are swapped between positions 2 and 5, altering electronic distribution. The ester group at position 2 in the target compound may enhance electrophilicity at the adjacent carbon, favoring nucleophilic substitution reactions compared to its isomer .
Halogen vs.
Biological Activity
Ethyl 5-bromo-4-methylthiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological significance. The presence of a bromine atom and an ester functional group contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, making it a versatile building block in organic synthesis .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit notable antimicrobial activity. This compound has been investigated for its ability to inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance its antimicrobial potency .
Anticancer Potential
The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitotic processes. It has been reported to inhibit the activity of HSET (KIFC1), a protein crucial for proper spindle formation during cell division, leading to multipolar spindles and subsequent cell death .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can bind to DNA and proteins, influencing cellular processes such as replication and transcription. This interaction can lead to the modulation of various biochemical pathways, enhancing or inhibiting cellular functions depending on the context .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on centrosome-amplified cancer cells. The results indicated that treatment with this compound resulted in increased multipolarity in these cells, confirming its role as an effective anticancer agent. The study highlighted the compound's potential as a lead candidate for developing new cancer therapies .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential application in developing new antibiotics .
Q & A
Q. What are the common synthetic routes for Ethyl 5-bromo-4-methylthiazole-2-carboxylate?
Methodological Answer: The synthesis typically involves bromination and esterification steps. For example:
- Step 1: Bromination of a precursor thiazole ring using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Step 2: Esterification via coupling reactions (e.g., using ethyl chloroformate or ethanol under acidic catalysis).
- Purification: Crystallization with a petroleum ether/ethyl acetate (95:5) solvent system, as demonstrated for structurally similar compounds .
Key Parameters:
- Reaction temperature (typically 0–5°C for bromination to avoid side reactions).
- Solvent polarity adjustment to optimize crystallization yield.
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 75–80 | |
| Esterification | Ethanol, H₂SO₄, reflux | 85–90 |
Q. Which spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
- TLC: Monitor reaction progress using silica gel plates and UV visualization.
- Melting Point: Confirm purity via differential scanning calorimetry (DSC).
- IR Spectroscopy: Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR:
- ¹H NMR: Methyl groups (δ 1.2–1.4 ppm for ethyl ester), bromine-induced deshielding of adjacent protons.
- ¹³C NMR: Ester carbonyl (δ ~165 ppm), thiazole carbons (δ ~120–150 ppm).
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and bromine isotope patterns .
Q. Table 2: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Ethyl CH₃ | 1.35 | Triplet | -OCO₂CH₂CH₃ |
| Thiazole C-5 | 142.7 | - | Br-substituted carbon |
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å).
- Structure Solution: Employ direct methods (SHELXS) for phase determination.
- Refinement: Iterative cycles using SHELXL to model atomic positions, thermal parameters, and hydrogen bonding.
- Validation: Analyze R-factors (<5% for high-quality data) and electron density maps .
Key Challenges:
- Handling disorder in the ethyl ester group.
- Resolving weak diffraction due to crystal twinning.
Q. Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.45, c=15.67 |
| R-factor | 0.042 |
Q. What role do intermolecular interactions play in crystal packing?
Methodological Answer:
- Hydrogen Bonding: Use graph set analysis (e.g., Etter’s rules) to categorize C–H···O/N interactions. For example, intramolecular C–H···O bonds stabilize the asymmetric unit .
- π-π Stacking: Measure centroid distances (3.5–4.0 Å) between thiazole rings using Mercury software.
- Hirschfeld Surface Analysis: Quantify interaction contributions (e.g., H···H contacts ≈34%, Br···H ≈10%) .
Advanced Tip: Compare Hirshfeld surfaces across derivatives to assess substituent effects on packing efficiency.
Q. How can computational methods predict reactivity or synthetic pathways?
Methodological Answer:
- Retrosynthesis Tools: Use databases (Reaxys, SciFinder) to identify feasible precursors (e.g., ethyl 4-methylthiazole-2-carboxylate).
- DFT Calculations: Optimize transition states for bromination using Gaussian09 at the B3LYP/6-31G* level.
- Reactivity Descriptors: Calculate Fukui indices to predict electrophilic attack sites on the thiazole ring .
Case Study: A study on ethyl 5-bromothiazole-4-carboxylate (CAS 100367-77-9) showed bromine preferentially attacks the 5-position due to electron-withdrawing effects of the ester group .
Q. How do substitution patterns influence physicochemical properties?
Methodological Answer:
- Comparative Analysis: Replace bromine with chlorine or methyl groups and measure:
- Electronic Effects: UV-Vis spectroscopy shows bromine red-shifts λmax by ~20 nm due to heavy atom effect.
Q. Table 4: Substituent Effects
| Substituent | Melting Point (°C) | LogP |
|---|---|---|
| Br | 95 | 2.5 |
| Cl | 110 | 2.1 |
| CH₃ | 120 | 1.9 |
Q. How to address contradictions in reported spectral data?
Methodological Answer:
- Reproducibility Checks: Ensure consistent solvent (e.g., CDCl₃ for NMR) and calibration standards.
- Dynamic Effects: Account for temperature-dependent conformational changes (e.g., thiazole ring puckering) using variable-temperature NMR .
- Collaborative Validation: Cross-verify data with multiple labs or databases (e.g., PubChem, NIST).
Example: Discrepancies in ¹³C NMR shifts for the ester carbonyl (δ 165–168 ppm) may arise from crystallographic vs. solution-state measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
